molecular formula C10H9ClF3N B13326761 (R)-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine

(R)-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine

Cat. No.: B13326761
M. Wt: 235.63 g/mol
InChI Key: ZRVVHFLQBJYXQJ-SSDOTTSWSA-N
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Description

®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-chloro-2,3,6-trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,3,6-trifluoroaniline and ®-pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium diisopropylamide.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine may involve large-scale batch reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with enzymes or receptors.

Medicine

In medicine, ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine could be investigated for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine
  • 2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine (racemic mixture)
  • 2-(4-Chloro-2,3,6-trifluorophenyl)piperidine

Uniqueness

®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(2R)-2-(4-chloro-2,3,6-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9ClF3N/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1

InChI Key

ZRVVHFLQBJYXQJ-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2F)Cl)F)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2F)Cl)F)F

Origin of Product

United States

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